molecular formula C13H18N4O2S B5780795 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5780795
M. Wt: 294.38 g/mol
InChI Key: NZGPQYBUVBYSHP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that features a benzodioxole ring, a piperazine ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.

    Piperazine Derivative Synthesis: The 4-methylpiperazine is prepared by reacting piperazine with methyl iodide.

    Thiourea Formation: The final step involves the reaction of the benzodioxole intermediate with the piperazine derivative in the presence of thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the benzodioxole and piperazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)guanidine: Contains a guanidine group instead of thiourea.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)carbamate: Features a carbamate group instead of thiourea.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its combination of a benzodioxole ring, a piperazine ring, and a thiourea group. This unique structure imparts specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-16-4-6-17(7-5-16)15-13(20)14-10-2-3-11-12(8-10)19-9-18-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGPQYBUVBYSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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